9-(But-3-EN-1-YL)-9H-carbazole
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Overview
Description
9-(But-3-EN-1-YL)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The compound this compound features a but-3-en-1-yl substituent at the 9th position of the carbazole ring, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(But-3-EN-1-YL)-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with carbazole, which is commercially available or can be synthesized from coal tar or indole derivatives.
Alkylation: The carbazole undergoes alkylation at the 9th position using but-3-en-1-yl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carbazole and but-3-en-1-yl bromide are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: Industrial-scale purification techniques like distillation, crystallization, and large-scale chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-(But-3-EN-1-YL)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives with oxidized side chains.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the double bond in the but-3-en-1-yl group to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized carbazole derivatives with functionalized side chains.
Reduction: Saturated carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
9-(But-3-EN-1-YL)-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Materials Science: Employed in the design of novel materials with unique optical and electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a fluorescent probe in bioimaging.
Mechanism of Action
The mechanism of action of 9-(But-3-EN-1-YL)-9H-carbazole depends on its application:
In Organic Electronics: Functions as an electron transporter, facilitating the movement of electrons through the device.
In Pharmaceuticals: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Bioimaging: Binds to biological macromolecules, emitting fluorescence upon excitation, allowing for visualization of cellular structures.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole: Similar structure but with an ethyl group instead of a but-3-en-1-yl group.
9-Phenyl-9H-carbazole: Features a phenyl group at the 9th position, offering different electronic properties.
9-Methyl-9H-carbazole: Contains a methyl group, leading to different reactivity and applications.
Uniqueness
9-(But-3-EN-1-YL)-9H-carbazole is unique due to the presence of the but-3-en-1-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific electronic characteristics and reactivity.
Properties
CAS No. |
10420-18-5 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
9-but-3-enylcarbazole |
InChI |
InChI=1S/C16H15N/c1-2-3-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h2,4-11H,1,3,12H2 |
InChI Key |
ZWLVPVOKFYNQHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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